(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid

Lipophilicity Drug design ADME

(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid (CAS 1314323-94-8) is a chiral, non-racemic cyclopropane carboxylic acid featuring a 3‑bromophenyl substituent in the trans configuration. With a molecular weight of 241.08 g/mol and a computed XLogP3-AA of 2.3, this compound serves as a versatile synthetic intermediate in pharmaceutical research.

Molecular Formula C10H9BrO2
Molecular Weight 241.08
CAS No. 1314323-94-8
Cat. No. B3039763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
CAS1314323-94-8
Molecular FormulaC10H9BrO2
Molecular Weight241.08
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8?,9-/m1/s1
InChIKeyWQKBKSZJAIBOED-YGPZHTELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid CAS 1314323-94-8: Chiral Cyclopropane Building Block for Medicinal Chemistry


(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid (CAS 1314323-94-8) is a chiral, non-racemic cyclopropane carboxylic acid featuring a 3‑bromophenyl substituent in the trans configuration. With a molecular weight of 241.08 g/mol and a computed XLogP3-AA of 2.3, this compound serves as a versatile synthetic intermediate in pharmaceutical research [1]. Its (1R,2R) stereochemistry and the reactivity of the aryl bromide handle enable precise molecular design, particularly in CNS‑targeted and anti‑inflammatory drug discovery programs .

Why Generic 2-Arylcyclopropane Carboxylic Acids Cannot Replace (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid


Simple substitution with a racemic trans mixture, a para‑ or ortho‑bromo isomer, or a non‑halogenated 2‑phenylcyclopropane analog introduces substantial risks. The (1R,2R) configuration defines the three‑dimensional presentation of the carboxylic acid and aryl bromide, which is critical for enantioselective target engagement [1]. Changing the bromine position from meta to para alters the electronic character of the ring without changing logP (both XLogP3-AA = 2.3), potentially disrupting key π‑stacking or halogen‑bond interactions [2]. Removing the bromine entirely eliminates the ability to perform late‑stage Suzuki or Buchwald couplings, a cornerstone strategy for generating compound libraries [3]. These stereochemical and regiochemical distinctions are not interchangeable, making the (1R,2R)‑meta‑bromo compound a uniquely specified tool for modern medicinal chemistry.

Quantitative Evidence Guide for (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid Differentiation


Lipophilicity Differentiation: Meta-Bromine vs Meta-Chlorine Analog

The target compound exhibits a computed XLogP3-AA of 2.3, whereas experimental determination of the 3‑chlorophenyl analog gives logP = 2.661, a difference of −0.361 log units [1]. This lower lipophilicity, while maintaining the same hydrogen‑bond acceptor count, can translate into reduced plasma protein binding and improved aqueous solubility without sacrificing membrane permeability.

Lipophilicity Drug design ADME

Synthetic Handle: Bromine Enables Cross-Coupling Chemistry

The presence of the aryl bromide provides a universal coupling partner for Suzuki, Buchwald–Hartwig, and Sonogashira reactions. The non‑halogenated analog 2‑phenylcyclopropane-1-carboxylic acid lacks this capability, requiring separate, often lower‑yielding, pre‑functionalization steps [1].

C–C coupling Library synthesis Functionalization

Metabolic Stability: Cyclopropane Ring vs Acyclic Analogs

The cyclopropane motif is widely recognized to impart metabolic stability by reducing CYP450-mediated oxidation. Reviews of cyclopropane‑containing drugs demonstrate that this ring system often increases in vitro microsomal half‑life relative to acyclic counterparts [1]. While direct data for this specific compound are not available, the class‑level benefit is extensively documented in primary medicinal chemistry literature.

Metabolic stability Pharmacokinetics Drug design

Enantiomeric Identity: Single (1R,2R)-Enantiomer vs Racemate

The compound is supplied as the defined (1R,2R)-enantiomer with certified purity of 98% (Leyan, Bidepharm), contrasting with the racemic trans mixture (CAS 34919-34-1) which, although of comparable chemical purity, introduces enantiomeric uncertainty and potential variability in biological assays .

Chirality Asymmetric synthesis Quality control

Application Scenarios for (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid in Drug Discovery and Chemical Biology


Chiral Fragment-Based Drug Design Targeting CNS Receptors

The (1R,2R) stereochemistry and moderate logP (2.3) make this compound an ideal rigid fragment for CNS‑penetrant lead series. The cyclopropane ring enhances metabolic stability by attenuating CYP oxidation, a frequent liability in flexible acyclic fragments [1]. The meta‑bromine provides a coupling anchor for late‑stage diversification to optimize blood‑brain barrier permeability and target affinity. Procurement of the single enantiomer ensures consistent pharmacology across batches, a prerequisite for structure‑based design and X‑ray co‑crystallography efforts .

SAR Exploration of 2-Arylcyclopropane Carboxylic Acids as mPGES-1 Inhibitors

The 2-arylcyclopropane carboxylic acid scaffold has been reported in patent literature as a core motif for microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors [1]. The (1R,2R)-configured 3‑bromophenyl derivative provides a distinct electronic and steric profile compared to the 4‑bromo or unsubstituted phenyl analogs, and the bromine substituent permits rapid analoging via palladium‑catalyzed cross‑coupling. The differential lipophilicity relative to the 3‑chloro analog (logP difference –0.36) may influence selectivity and solubility in enzyme inhibition assays, guiding medicinal chemistry optimization .

Chemical Biology Tool for Studying O-Acetylserine Sulfhydrylase (OASS) Inhibition

Substituted 2-arylcyclopropane carboxylic acids have been characterized as low‑nanomolar inhibitors of bacterial O‑acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis that is absent in mammals [1]. The (1R,2R)‑3‑bromophenyl derivative serves as a key scaffold intermediate to probe the active‑site cysteine loop interactions via co‑crystallography and to develop colistin‑adjuvant strategies against Gram‑negative pathogens. The stereochemical definition and high purity (98%) ensure reproducible Ki determination and interpretable structure‑activity relationships .

Central Building Block for Diversity-Oriented Synthesis in Pharmaceutical Intermediates

As a bifunctional building block possessing both a carboxylic acid and an aryl bromide, this compound enables orthogonal functionalization strategies. The carboxylic acid can be converted to amides, esters, or Weinreb amides, while the aryl bromide participates in Suzuki, Sonogashira, or C–N coupling reactions [1]. Its availability at 98% purity with NMR, HPLC, and GC batch certification ensures immediate integration into Good Laboratory Practice (GLP) synthesis campaigns without additional purification .

Quote Request

Request a Quote for (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.